1-(2,3-Dichlorobenzyl)guanidine
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Overview
Description
1-(2,3-Dichlorobenzyl)guanidine is an organic compound with the molecular formula C8H9Cl2N3 and a molecular weight of 218.08 g/mol This compound is characterized by the presence of a guanidine group attached to a 2,3-dichlorobenzyl moiety
Preparation Methods
The synthesis of 1-(2,3-Dichlorobenzyl)guanidine typically involves the reaction of 2,3-dichlorobenzyl chloride with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(2,3-Dichlorobenzyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The guanidine group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dichlorobenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorobenzyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or antiviral effects .
Comparison with Similar Compounds
1-(2,3-Dichlorobenzyl)guanidine can be compared with other guanidine derivatives, such as:
Isopropoxy Benzene Guanidine: Known for its antibacterial activity against multidrug-resistant pathogens.
Guanidine Hydrochloride: Commonly used as a protein denaturant in biochemical research.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other guanidine derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C8H9Cl2N3 |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-3-1-2-5(7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChI Key |
MWUQPNIIARRHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CN=C(N)N |
Origin of Product |
United States |
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